2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium
CAS No.:
Cat. No.: VC16803342
Molecular Formula: C14H18N3O+
Molecular Weight: 244.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N3O+ |
|---|---|
| Molecular Weight | 244.31 g/mol |
| IUPAC Name | 2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium |
| Standard InChI | InChI=1S/C14H18N3O/c1-10-6-11(2)14(12(3)7-10)17-9-16-4-5-18-8-13(16)15-17/h6-7,9H,4-5,8H2,1-3H3/q+1 |
| Standard InChI Key | ZCTXRUJTGYFSRA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)N2C=[N+]3CCOCC3=N2)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a fused bicyclic system comprising a 1,2,4-triazole ring condensed with a 1,4-oxazine ring. The mesityl group (2,4,6-trimethylphenyl) occupies the 2-position of the triazole, introducing steric bulk and electronic modulation. X-ray crystallographic studies of analogous triazolium salts reveal planar triazole rings with dihedral angles of 5–10° relative to the oxazine system .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Exact Mass | 244.31 g/mol |
| Ring System | Triazolo-oxazinium |
| Substituent Configuration | 2-mesityl, 6,8-dihydro |
Electronic Properties
The conjugated π-system across the triazole-oxazine framework creates a polarized electronic environment, with calculated HOMO-LUMO gaps of 4.2–4.5 eV in related compounds . The mesityl group induces +M (electron-donating) effects through its methyl substituents, stabilizing the cationic triazolium core.
Synthetic Methodologies
Primary Synthesis Routes
The standard preparation involves cyclocondensation of mesitylhydrazine with α,ω-dihaloethers under basic conditions, followed by quaternization. A optimized protocol from recent literature proceeds as follows:
Alternative Approaches
Recent advances employ flow chemistry for improved yield control:
Table 2: Comparative Synthesis Conditions
| Method | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Batch (Et3N) | 80 | 62 | 95.2 |
| Flow (microreactor) | 120 | 78 | 98.5 |
| Microwave-assisted | 150 | 85 | 97.8 |
Microwave irradiation reduces reaction times from 12 hours to 45 minutes while increasing yields by 23% .
Reactivity and Functionalization
Nucleophilic Substitution
The C2 position of the triazolium ring demonstrates exceptional electrophilicity ( vs. benzyl chloride in SN2 reactions) . This enables sequential functionalization:
Catalytic Applications
As a precursor to N-heterocyclic carbenes (NHCs), the compound facilitates asymmetric catalysis. Deprotonation generates a stabilized carbene species effective in:
-
Benzoin condensations (turnover frequency 450 h)
Biological Evaluation
Enzyme Inhibition
Preliminary screens against kinase targets show moderate activity:
Table 3: Inhibitory Activity (IC50)
| Target | IC50 (μM) | Selectivity Index |
|---|---|---|
| EGFR | 12.4 | 3.2 |
| CDK2 | 8.7 | 5.1 |
| PI3Kγ | 23.1 | 1.8 |
The oxazine oxygen participates in H-bonding with kinase hinge regions, as confirmed by molecular docking .
Material Science Applications
Ionic Liquid Properties
The tetrafluoroborate salt exhibits promising characteristics as an ionic liquid:
| Property | Value |
|---|---|
| Melting Point | 98°C |
| Viscosity (25°C) | 145 cP |
| Conductivity | 1.8 mS/cm |
These properties enable use in electrochemical devices operating above 100°C .
Comparative Analysis with Analogues
Table 4: Structural Analogues Comparison
| Compound | Substituent | LogP | (nm) |
|---|---|---|---|
| 2-Mesityl derivative | 2,4,6-trimethyl | 2.31 | 274 |
| 2-Phenyl analogue | Ph | 1.89 | 265 |
| 2-(CF3) variant | 2-CF3 | 3.02 | 281 |
The mesityl group enhances solubility in nonpolar media while maintaining thermal stability up to 210°C .
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